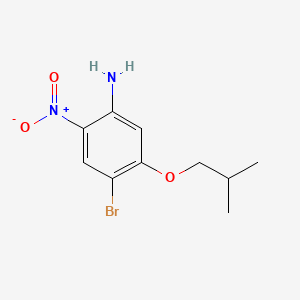

4-Bromo-5-isobutoxy-2-nitroaniline

Description

Properties

IUPAC Name |

4-bromo-5-(2-methylpropoxy)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGXHKAMMVBZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681493 | |

| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-43-6 | |

| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent critically impacts substitution efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (80–100°C) accelerate reaction kinetics.

Table 1: Solvent Screening for Alkylation

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 100 | 85 |

| DMSO | 100 | 78 |

| Acetonitrile | 80 | 65 |

Catalytic Additives

Potassium iodide (KI) facilitates in situ generation of the more reactive iodide ion, improving substitution rates.

Characterization and Analytical Data

This compound is characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 4.62 (d, J = 6.8 Hz, 2H, OCH₂), 2.11 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 6H, CH₃).

-

IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ symmetric stretch).

Challenges and Alternative Routes

Competing Side Reactions

-

Over-Bromination : Controlled stoichiometry (1.1 eq Br₂) minimizes di-brominated byproducts.

-

Oxidative Degradation : Use of inert atmospheres (N₂) preserves the aniline moiety.

Palladium-Catalyzed Coupling

As an alternative, Suzuki-Miyaura coupling could install the isobutoxy group via a boronic ester intermediate, though this requires pre-functionalization.

Industrial Scalability and Cost Analysis

Table 2: Cost Comparison of Key Reagents

| Reagent | Cost (USD/kg) |

|---|---|

| Bromoisobutane | 120 |

| 2-Nitroaniline | 90 |

| N-Bromosuccinimide | 200 |

Bulk synthesis favors the nitro-bromo-alkoxy sequence due to lower reagent costs and fewer purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isobutoxy-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form corresponding quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: 4-Amino-5-isobutoxy-2-nitroaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

4-Bromo-5-isobutoxy-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-isobutoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and isobutoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Nitroanilines

The structural uniqueness of 4-Bromo-5-isobutoxy-2-nitroaniline lies in its combination of bromine, isobutoxy, and nitro groups. Below is a comparative analysis with analogs featuring substitutions at similar positions:

Table 1: Key Structural and Commercial Differences

Functional Group Impact on Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The isobutoxy group in this compound is electron-donating, which may stabilize the nitro group’s electrophilic character. In contrast, analogs like 4-Bromo-5-fluoro-2-nitroaniline (electron-withdrawing F) exhibit higher reactivity in nucleophilic substitution reactions .

- Methoxy (OCH₃) and ethoxy (OEt) substituents in related compounds (e.g., 5-Bromo-4-methoxy-2-nitroaniline) provide intermediate electronic effects, affecting solubility and crystallinity .

Biological Activity

4-Bromo-5-isobutoxy-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and findings from various studies.

The synthesis of this compound typically involves a multi-step process:

- Nitration of 4-bromoaniline : Introduction of the nitro group.

- Alkylation : Reaction with isobutyl bromide under basic conditions to form the isobutoxy group.

The resulting compound features a bromine atom, an isobutoxy group, and a nitro group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.

- Hydrophobic Interactions : The presence of the isobutoxy group increases hydrophobicity, potentially enhancing interactions with lipid membranes or hydrophobic pockets in proteins.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives of nitroanilines can induce apoptosis in cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values significantly lower than standard treatments like cisplatin against various cancer cell lines, including MDA-MB-231 and HT-29 .

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Compound 5e | MDA-MB-231 | 0.4 | 78.8 times more active |

| Compound 5e | HT-29 | 0.5 | 50.8 times more active |

Mechanisms of Cytotoxicity

The cytotoxic effects are primarily due to the induction of apoptosis, characterized by nuclear condensation and fragmentation observed through flow cytometry analyses . The ability to trigger apoptosis is crucial for anticancer agents as it leads to programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-nitroaniline | Lacks isobutoxy group | Lower hydrophobicity |

| 4-Bromo-5-methoxy-2-nitroaniline | Contains methoxy instead of isobutoxy | Different steric properties |

| 4-Chloro-5-isobutoxy-2-nitroaniline | Chlorine substitution alters reactivity | Varies in biological effects |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-5-isobutoxy-2-nitroaniline, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from aniline derivatives. Key steps include:

Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) targets the para position relative to the nitro group, leveraging its electron-withdrawing effect .

Alkoxylation : Substitute a leaving group (e.g., Cl) with isobutoxy via nucleophilic aromatic substitution (SNAr), requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) .

Optimization : Continuous flow reactors improve yield (≥85%) and reduce by-products by maintaining precise temperature and concentration control .

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–75 | Isomer separation |

| Bromination | Br₂/FeBr₃, 25°C | 80–85 | Regioselectivity |

| Alkoxylation | Isobutanol/K₂CO₃, DMF, 100°C | 60–70 | Steric hindrance |

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons show splitting patterns consistent with substitution (e.g., doublet for H-3 due to nitro and bromine para-directing effects) .

- ¹³C NMR : Carbons adjacent to substituents exhibit deshielding (e.g., C-2 nitro at ~145 ppm) .

- IR Spectroscopy : Bands at ~1520 cm⁻¹ (Nitro NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O of isobutoxy) confirm functional groups .

- HPLC-MS : Quantifies purity (>98%) and detects trace by-products (e.g., di-brominated isomers) .

Q. What role do the nitro, bromine, and isobutoxy groups play in the compound’s reactivity?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta/para positions. Enhances stability under acidic conditions .

- Bromine : Acts as a leaving group in SNAr reactions (e.g., Suzuki coupling) and participates in radical reactions .

- Isobutoxy : Electron-donating via resonance increases solubility in non-polar solvents. Steric bulk limits substitution at adjacent positions .

Q. How does the compound’s stability vary under different storage or reaction conditions?

- Methodological Answer :

- Light Sensitivity : Nitro groups cause photodegradation; store in amber vials at –20°C .

- Thermal Stability : Decomposes above 150°C; avoid reflux in high-boiling solvents (e.g., DMSO) .

- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., >2M HCl/NaOH) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer :

- Computational Modeling : DFT calculations predict charge distribution (e.g., C-6 is electron-rich due to isobutoxy’s resonance) to guide electrophilic attack .

- Directed Metalation : Use directing groups (e.g., Bpin) to override inherent substituent effects .

- Case Study : Pd-catalyzed C-H arylation at C-6 achieves >90% regioselectivity using bulky ligands (e.g., SPhos) .

Q. What computational methods are used to predict the electronic effects of substituents in this compound?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to map reactive sites. For example, the LUMO is localized near the nitro group, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., acetonitrile enhances SNAr rates by 30% vs. THF) .

- Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Q. How can bioactivity be predicted for derivatives of this compound?

- Methodological Answer :

- QSAR Models : Correlate substituent parameters (Hammett σ, LogP) with antimicrobial activity. Isobutoxy’s hydrophobicity (LogP ~2.5) enhances membrane permeability .

- Docking Studies : Screen against target proteins (e.g., bacterial DHFR) using AutoDock Vina. Nitro groups show hydrogen bonding with active-site residues .

- In Vitro Assays : Prioritize derivatives with IC₅₀ <10 μM in bacterial growth inhibition assays .

Q. How should contradictory data on reaction yields or by-products be analyzed?

- Methodological Answer :

- Root-Cause Analysis :

By-Product Identification : Use LC-MS to detect intermediates (e.g., di-brominated species due to excess Br₂) .

Kinetic Profiling : In situ IR monitors reaction progression; incomplete nitration leads to <70% yield .

- Case Study : Batch vs. flow synthesis shows 15% higher yield in flow reactors due to reduced thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.